Bienvenue dans la boutique en ligne BenchChem!

Diperodon

Sodium Channel Pharmacology Local Anesthetic Potency In Vitro Binding Assays

Diperodon (101-08-6) is the only commercial local anesthetic engaging the SMYD3 lysine methyltransferase allosteric site (enantiomer-specific KD 42 µM). It offers a ~40-fold weaker sodium channel IC50 (1.3 µM) vs lidocaine for partial blockade studies, and rapid esterase-mediated degradation (~67% in 8 h) for HPLC esterase assay development. Procure to eliminate confounds from amide-class anesthetics in mechanistic, chiral, and QSTR toxicology workflows.

Molecular Formula C22H27N3O4
Molecular Weight 397.5 g/mol
CAS No. 101-08-6
Cat. No. B091815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiperodon
CAS101-08-6
Synonyms3-piperidino-1,2-propanediol dicarbanilate ester
diperodon
HCl of diperodon
monohydrate of diperodon
Molecular FormulaC22H27N3O4
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3
InChIInChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)
InChIKeyYUGZHQHSNYIFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diperodon (CAS 101-08-6) Technical Baseline for Laboratory Procurement and Research Selection


Diperodon is a synthetic phenylcarbamic acid ester belonging to the ester-class local anesthetic family [1]. It is characterized by a unique 3-piperidino-1,2-propanediol dicarbanilate core structure with two phenylcarbamate moieties [2]. As a research compound, its differentiation from modern clinical anesthetics is rooted in quantifiable molecular parameters — including sodium channel binding kinetics, enantiomeric allosteric target engagement, and enzymatic lability — that define its niche utility in mechanistic studies, chiral pharmacology investigations, and assay development [3][4][5].

Procurement Rationale: Why Diperodon Cannot Be Interchanged with Other Ester or Amide Local Anesthetics


Substituting Diperodon with other local anesthetics such as lidocaine, procaine, or bupivacaine introduces significant experimental confounds due to its unique molecular fingerprint. Diperodon exhibits a moderate sodium channel binding affinity (IC50 ~1.3 µM) that is ~40-fold weaker than lidocaine's [1][2], yet it uniquely engages a previously unidentified allosteric pocket on the SMYD3 lysine methyltransferase with enantiomer-specific KD values — an off-target interaction not observed with clinical anesthetics [3]. Furthermore, Diperodon undergoes rapid, esterase-mediated degradation in serum (~67% loss within 8 hours), a kinetic profile that sharply contrasts with the metabolic stability of amide-class comparators [4]. These quantitative divergences in primary target potency, secondary target engagement, and enzymatic half-life make Diperodon a non-interchangeable tool for studies where these specific parameters are the variables of interest.

Quantitative Differentiation Evidence for Diperodon (101-08-6) Versus Comparator Compounds


Sodium Channel Binding Affinity: Diperodon Exhibits a 43-Fold Lower Potency than Bupivacaine

Diperodon demonstrates a sodium channel binding affinity (IC50) of 1.30 µM as measured by inhibition of [3H]Batrachotoxinin binding to voltage-dependent sodium channels in a vesicular preparation [1]. In contrast, the long-acting amide anesthetic bupivacaine inhibits sodium influx in adrenal chromaffin cells with an IC50 of 6.8 µM, while lidocaine shows an IC50 of 47.8 µM in the same assay [2]. This places Diperodon's sodium channel interaction approximately 5-fold weaker than bupivacaine and 37-fold weaker than lidocaine under comparable experimental conditions.

Sodium Channel Pharmacology Local Anesthetic Potency In Vitro Binding Assays

Allosteric SMYD3 Methyltransferase Engagement: A Non-Sodium Channel Target Unique to Diperodon

Diperodon and its enantiomers were discovered to bind to a previously unidentified allosteric site in the C-terminal protein binding domain of SMYD3 lysine methyltransferase, an interaction not observed with any other local anesthetic [1]. The (R)-enantiomer of Diperodon exhibited a dissociation constant (KD) of 42 µM, while the (S)-enantiomer showed a KD of 84 µM, demonstrating a 2-fold stereoselective preference [1]. In contrast, lidocaine, procaine, and bupivacaine show no detectable binding to SMYD3 in the same assay system [1].

Epigenetics Allosteric Modulation SMYD3 Lysine Methyltransferase Chemical Biology

Enzymatic Degradation Kinetics: Rapid Serum Hydrolysis Distinguishes Diperodon from Amide Anesthetics

Diperodon undergoes rapid decomposition by serum hydrolases in vitro, with approximately 67% of the compound degraded within the first 8 hours of incubation in blood serum, leaving only 33% remaining [1]. This rapid enzymatic lability is characteristic of ester-class local anesthetics and stands in marked contrast to amide-class agents like lidocaine and bupivacaine, which are metabolized primarily by hepatic CYP450 enzymes and exhibit substantially longer serum half-lives [2]. The extraction recovery of Diperodon from serum using the validated HPLC method is 70%, with a limit of determination of 5 µg/mL and a capacity ratio (k') of 8.1 [1].

Pharmacokinetics In Vitro Metabolism Esterase Lability HPLC Assay Development

Acute Systemic Toxicity Profile: Diperodon Exhibits a Distinct LD50 Value for Comparative Toxicology Studies

The subcutaneous LD50 of Diperodon hydrochloride in mice is 890 mg/kg, with toxic effects including local anesthesia at the injection site and convulsions at lethal doses . For comparison, procaine hydrochloride — the prototypical ester local anesthetic — exhibits a subcutaneous LD50 in mice of approximately 400-660 mg/kg depending on the study , while lidocaine hydrochloride shows a subcutaneous LD50 of approximately 238 mg/kg in mice [1]. This places Diperodon's acute toxicity profile as less potent (higher LD50) than both procaine and lidocaine under the same route of administration.

Toxicology LD50 Determination Safety Pharmacology Ester Local Anesthetic Toxicity

Solubility and Formulation Behavior: Diperodon's LogP of 5.22 Drives Differential Partitioning Relative to Amide Anesthetics

Diperodon exhibits a calculated LogP of 5.22, reflecting its high lipophilicity and very low aqueous solubility (estimated 9.3 mg/L at 25°C) . In comparison, lidocaine has a LogP of approximately 2.4 and bupivacaine has a LogP of approximately 3.4 [1]. This ~100-fold difference in calculated octanol-water partition coefficient between Diperodon and lidocaine indicates that Diperodon will partition significantly more into lipid membranes and organic phases, with markedly different formulation requirements for achieving adequate aqueous solubility.

Physicochemical Characterization Lipophilicity Formulation Science Partition Coefficient

Clinical Obsolescence Confirms Structural and Pharmacological Distinction from Contemporary Anesthetics

Diperodon has been clinically superseded by newer local anesthetics such as lidocaine and prilocaine due to its short duration of action, lower chemical stability, and higher potential for allergic reactions associated with its ester structure [1]. This clinical obsolescence is a direct consequence of quantifiable pharmacological and physicochemical differences, including its rapid enzymatic degradation and the immunogenicity of its para-aminobenzoic acid-like metabolites. This confirms that Diperodon is not a generic substitute for modern anesthetics but rather a structurally and pharmacologically distinct historical compound with specific research utility.

Historical Pharmacology Clinical Utility Comparison Structure-Activity Relationships

Validated Research and Industrial Application Scenarios for Diperodon (101-08-6) Based on Quantitative Differentiation Evidence


Chemical Probe for Allosteric SMYD3 Methyltransferase Modulation Studies

Diperodon is the only commercially available local anesthetic that binds to the allosteric site of SMYD3 lysine methyltransferase. Researchers investigating SMYD3 biology, epigenetic regulation, or allosteric modulator discovery should procure Diperodon as a validated chemical probe. The (R)-enantiomer (KD = 42 µM) provides ~2-fold higher affinity than the (S)-enantiomer, enabling stereochemical control experiments. [1]

Low-Potency Sodium Channel Probe for Partial Blockade and Gating Studies

Investigators requiring a sodium channel blocker with lower potency than lidocaine or bupivacaine should select Diperodon. Its IC50 of 1.30 µM — ~37-fold weaker than lidocaine and ~5-fold weaker than bupivacaine in comparable assays — makes it suitable for experiments where complete channel blockade is undesirable, such as studies of state-dependent gating or partial channel modulation. [2][3]

Model Substrate for Esterase-Mediated Degradation Kinetics and HPLC Method Development

Diperodon's rapid and predictable degradation by serum hydrolases (~67% loss in 8 hours) makes it an ideal model compound for developing and validating HPLC-based assays for esterase activity. The established extraction recovery (70%), limit of determination (5 µg/mL), and capacity ratio (k' = 8.1) provide a robust analytical benchmark for method development. [4]

Comparative Toxicology Benchmarking for Ester-Class Local Anesthetics

Toxicology researchers evaluating the safety profiles of local anesthetics should utilize Diperodon as a reference compound. Its subcutaneous LD50 of 890 mg/kg in mice provides a distinct data point that is 1.3-2.2× higher than procaine and 3.7× higher than lidocaine, enabling quantitative structure-toxicity relationship (QSTR) studies within the ester local anesthetic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diperodon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.